(1R,4S)-2-azabicyclo[2.2.1]heptane
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Overview
Description
(1R,4S)-2-Azabicyclo[2.2.1]heptane is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties. The structure consists of a seven-membered ring with a nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-2-azabicyclo[2.2.1]heptane can be achieved through various methods. One common approach involves the [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclic structure. This reaction typically employs a chiral tertiary amine as a catalyst under mild conditions, resulting in high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale cycloaddition reactions, utilizing efficient catalysts to ensure high yields and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-2-Azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxygenated derivatives, often using palladium-catalyzed reactions.
Reduction: Reduction reactions can convert the nitrogen-containing ring into different functional groups.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Palladium catalysts are commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using metal catalysts such as palladium or platinum.
Substitution: Nucleophiles such as amines or halides are used under basic conditions.
Major Products Formed
Scientific Research Applications
(1R,4S)-2-Azabicyclo[2.2.1]heptane has significant applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Serves as a scaffold for designing bioactive molecules with potential therapeutic effects.
Medicine: Investigated for its role in drug discovery, particularly in developing compounds with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,4S)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, often through hydrogen bonding or covalent interactions. The rigid bicyclic structure allows for precise binding to enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the nitrogen atom, resulting in different chemical properties.
2-Azabicyclo[3.2.1]octane: Contains a larger ring system, offering different steric and electronic characteristics.
3-Azabicyclo[3.1.1]heptane: Features a different ring fusion, leading to unique reactivity.
Uniqueness
(1R,4S)-2-Azabicyclo[2.2.1]heptane is unique due to its specific ring size and nitrogen incorporation, which provide a balance of rigidity and reactivity. This makes it a versatile scaffold for various chemical transformations and applications in drug design.
Properties
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLMCBOAXJVARF-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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